2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of aryl-phenylketones. These compounds are characterized by the presence of a ketone group substituted by one aryl group and a phenyl group. This compound is notable for its unique structure, which includes an imidazo[1,2-a]pyrimidine moiety, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.
Mode of Action
Similar compounds have been known to interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins .
Biochemical Pathways
Based on the potential targets, this compound may influence pathways related to cell cycle regulation, calcium signaling, and gabaergic neurotransmission .
Result of Action
Similar compounds have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Biochemical Analysis
Biochemical Properties
The compound 2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide interacts with various enzymes, proteins, and other biomolecules. It is known to undergo radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multiple steps. One common method includes the treatment of α,α′-dibromo-2,6-diacetylpyridine with 2 equivalents of 2-aminopyrimidine in refluxing acetonitrile. This reaction yields 2,6-bis(imidazo[1,2-a]pyrimidin-2-yl)pyridine, which can then be further functionalized to produce the desired compound . Industrial production methods often involve similar multi-step synthesis processes, optimized for large-scale production.
Chemical Reactions Analysis
2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups present in the compound.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of scientific research applications:
Comparison with Similar Compounds
2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can be compared with other similar compounds, such as:
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: This compound has a similar imidazo[1,2-a]pyridine moiety but differs in its substitution pattern and overall structure.
Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivatives: These compounds share the imidazo[1,2-a]pyridine scaffold but include additional triazole groups, leading to different chemical and biological properties.
Properties
IUPAC Name |
2,6-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F2N4O/c20-14-6-2-7-15(21)17(14)18(26)23-13-5-1-4-12(10-13)16-11-25-9-3-8-22-19(25)24-16/h1-11H,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFVPTZTNFQDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.